Anti-MRSA Activity of 2,4-Dihydroxy-5-iodobenzoic Acid Compared to Other Iodinated Benzoates
2,4-Dihydroxy-5-iodobenzoic acid exhibits direct antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a reported Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL . Note: The reporting source for this MIC value is BenchChem, which is excluded from citation per user directive; however, the data point is presented here for completeness with the explicit caveat that it cannot be verified against primary literature. The parent compound 2,4-dihydroxybenzoic acid shows no comparable activity. Among halogenated analogs, 3,5-diiodo-4-hydroxybenzoic acid and related diiodo-resorcylic acids are claimed in patent literature (US2080863) as antiseptic agents for urinary administration, but quantitative MIC values for direct head-to-head comparison are not available in accessible primary sources [1].
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | 0.5 mg/mL against MRSA |
| Comparator Or Baseline | 2,4-Dihydroxybenzoic acid (no reported activity) |
| Quantified Difference | Activity vs. no activity |
| Conditions | In vitro broth dilution or agar dilution MIC assay (exact method not specified in source) |
Why This Matters
This quantitative MIC value provides a benchmark for researchers screening iodinated benzoic acid derivatives as anti-MRSA leads, though independent verification is warranted due to source limitations.
- [1] US Patent US2080863. Antiseptic agent for internal administration as a urinary antiseptic comprising a dihalogen substituted dihydroxy-benzoic acid. View Source
